molecular formula C16H15NO5S B3482673 dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate

dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate

Cat. No.: B3482673
M. Wt: 333.4 g/mol
InChI Key: VFQKSPWSSYCDSC-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate is an organic compound with the molecular formula C16H15NO5S. It is a derivative of isophthalic acid, featuring a thienyl group and a carbonyl-amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate typically involves the esterification of isophthalic acid derivatives followed by the introduction of the thienyl group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thienyl group and carbonyl-amino linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl isophthalate: Lacks the thienyl group and carbonyl-amino linkage.

    5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalic acid: Similar structure but with carboxylic acid groups instead of ester groups.

    Dimethyl 5-aminoisophthalate: Lacks the thienyl group.

Uniqueness

Dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate is unique due to the presence of both the thienyl group and the carbonyl-amino linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

dimethyl 5-[(3-methylthiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-9-4-5-23-13(9)14(18)17-12-7-10(15(19)21-2)6-11(8-12)16(20)22-3/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKSPWSSYCDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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